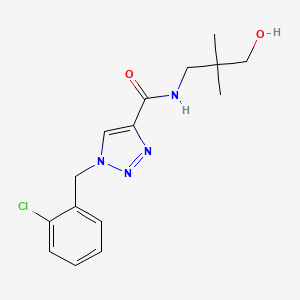![molecular formula C22H22FN5O B3786679 1-[3-(2-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine](/img/structure/B3786679.png)
1-[3-(2-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine
Descripción general
Descripción
1-[3-(2-Fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine is a complex organic compound that features a pyrazole ring substituted with a fluoro-methoxyphenyl group and an imidazole moiety
Métodos De Preparación
The synthesis of 1-[3-(2-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Substitution with Fluoro-Methoxyphenyl Group: The pyrazole ring is then substituted with a fluoro-methoxyphenyl group. This can be done using a halogenated precursor and a suitable base.
Attachment of the Imidazole Moiety: The final step involves the attachment of the imidazole moiety through a nucleophilic substitution reaction, using an imidazole derivative and a suitable alkylating agent.
Industrial production methods typically involve optimizing these steps to maximize yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Análisis De Reacciones Químicas
1-[3-(2-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole moiety, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Aplicaciones Científicas De Investigación
1-[3-(2-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and cancer.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Pharmacology: The compound is investigated for its pharmacokinetic properties and potential as a drug candidate.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[3-(2-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets specific enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to anti-inflammatory and anti-cancer effects.
Comparación Con Compuestos Similares
1-[3-(2-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine can be compared with similar compounds:
Similar Compounds: Compounds like 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline and (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one share structural similarities.
Uniqueness: The presence of both the imidazole and pyrazole rings, along with the fluoro-methoxyphenyl group, makes this compound unique in its chemical and biological properties.
Propiedades
IUPAC Name |
1-[3-(2-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O/c1-27(15-21-24-10-11-25-21)13-16-14-28(17-6-4-3-5-7-17)26-22(16)19-9-8-18(29-2)12-20(19)23/h3-12,14H,13,15H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVMGJQWKFDHSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN(N=C1C2=C(C=C(C=C2)OC)F)C3=CC=CC=C3)CC4=NC=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-fluorobenzyl)-4-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B3786599.png)
![3-(4-chlorophenyl)-5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-1,2,4-oxadiazole](/img/structure/B3786611.png)
![2,2-dimethyl-N-[1-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}-4-piperidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B3786618.png)
![7-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3786626.png)

![1-cyclohexyl-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3786637.png)
![3-({1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B3786655.png)
![2-[(3-ethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]-4-methylphthalazin-1-one](/img/structure/B3786660.png)
![2-{1-cyclohexyl-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3786667.png)
![1-(2-adamantyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B3786674.png)
![5-ethyl-N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B3786683.png)
![3-[(tert-butylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B3786691.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B3786701.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-ethynylbenzoyl)-3-piperidinyl]propanamide](/img/structure/B3786706.png)
